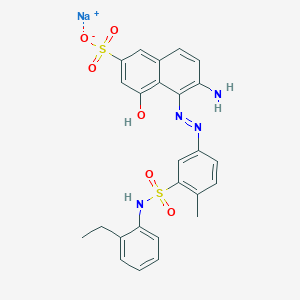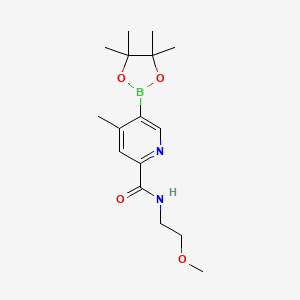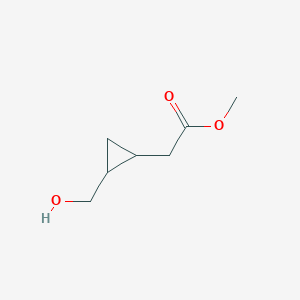
carbon monoxide,(Z)-4-oxopent-2-en-2-olate,rhodium,triphenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) is a coordination complex with the molecular formula C24H22O3PRh. This compound is known for its yellow crystalline appearance and is primarily used as a catalyst in various chemical reactions. It is particularly significant in the field of organometallic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) typically involves the reaction of rhodium trichloride with acetylacetone and triphenylphosphine in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
RhCl3+acacH+PPh3+reducing agent→Rh(acac)(CO)(PPh3)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve phosphines, carbon monoxide, or other donor ligands under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(0) species.
Wissenschaftliche Forschungsanwendungen
Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: It serves as a catalyst in hydrogenation, hydroformylation, and carbonylation reactions.
Biology: The compound is used in studies involving enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is employed in the petrochemical industry for processes such as olefin hydrogenation and carbon monoxide insertion reactions.
Wirkmechanismus
The mechanism by which Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) exerts its effects involves the coordination of the rhodium center with various substrates. The rhodium atom acts as a central metal ion, facilitating the activation and transformation of substrates through oxidative addition, reductive elimination, and migratory insertion processes. These pathways enable the compound to catalyze a wide range of chemical reactions efficiently.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodium acetylacetonate: Another rhodium complex with similar catalytic properties but different ligand environments.
Wilkinson’s catalyst (chloridotris(triphenylphosphine)rhodium(I)): Known for its use in hydrogenation reactions, it shares the triphenylphosphine ligand but differs in its overall structure and reactivity.
Uniqueness
Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) is unique due to its combination of ligands, which provides a balance of stability and reactivity. The presence of both carbonyl and acetylacetonato ligands allows for versatile catalytic applications, distinguishing it from other rhodium complexes.
Eigenschaften
Molekularformel |
C24H23O3PRh |
|---|---|
Molekulargewicht |
493.3 g/mol |
IUPAC-Name |
carbon monoxide;4-hydroxypent-3-en-2-one;rhodium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H8O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3,6H,1-2H3;; |
InChI-Schlüssel |
RHKGZYVYKXVQSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C)O.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-](/img/structure/B14784354.png)



![(4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Tetrafluoroborate](/img/structure/B14784369.png)


![rel-Benzyl (4aR,7aS)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14784404.png)

![6-[[5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B14784413.png)

![2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14784432.png)
![5-bromo-4-[(3-ethoxy-4-methoxyphenyl)methylimino]-1H-pyridazin-6-one](/img/structure/B14784436.png)
![2-amino-N-ethyl-N-[(3-methylphenyl)methyl]propanamide](/img/structure/B14784447.png)
